molecular formula C8H6BrFO3 B3277963 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid CAS No. 668969-65-1

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B3277963
CAS No.: 668969-65-1
M. Wt: 249.03 g/mol
InChI Key: NBFQNWARILQXCW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is an organic compound with significant interest in various fields of scientific research. This compound features a bromine and fluorine atom attached to a phenyl ring, along with a hydroxyacetic acid moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid typically involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable electrophile to introduce the hydroxyacetic acid group . The reaction conditions often require the use of a lithium base in the presence of a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyacetic acid moiety can interact with active sites of enzymes, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenyl acetic acid
  • 2-Bromo-5-fluorobenzyl alcohol
  • 5-Bromo-2-furoic acid

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the hydroxyacetic acid moiety, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFQNWARILQXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257994
Record name 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668969-65-1
Record name 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668969-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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